molecular formula C22H26FNO8 B2696206 Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396685-05-4

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No. B2696206
CAS RN: 1396685-05-4
M. Wt: 451.447
InChI Key: KQPNQSODDLQXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is attached to a fluorobenzyl group, indicating the presence of a benzene ring with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution, and the piperidine ring could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. For example, the presence of a fluorine atom could affect the compound’s reactivity and polarity .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research on furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has shown their potential in the synthesis, characterization, and chelating properties. These compounds exhibit antimicrobial activity against human pathogenic bacteria, indicating their significance in developing new antibacterial agents (Patel, 2020).

Benzofuran Derivatives with 5-HT2 Antagonist Activity

The synthesis of benzofuran derivatives, such as 4-(benzo[b]furan-3-yl)piperidines, demonstrates the potential of furan compounds in pharmacology. These compounds have shown potent 5-HT2 antagonist activity in vitro, which could be beneficial for developing new therapeutic agents targeting serotonin receptors (Watanabe, Yoshiwara, & Kanao, 1993).

Conformationally Constrained Butyrophenones

Conformationally constrained butyrophenones, including those with benzofuran components, have been identified as useful pharmacological tools for studying serotonin receptor behaviors. These studies provide insights into the structural requirements for optimal receptor affinity, contributing to the development of more effective drugs for neuropsychiatric disorders (Brea et al., 2003).

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, closely related to the chemical structure of interest, have been explored for their corrosion inhibition properties on iron. Such studies underline the relevance of furan and piperidine derivatives in materials science, particularly in corrosion protection (Kaya et al., 2016).

PET Imaging of Microglia

Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, such as [11C]CPPC, demonstrate the application of furan derivatives in neuroinflammation imaging. This noninvasive tool aids in understanding neuroinflammation's role in various neuropsychiatric disorders, offering a pathway for the development of new therapeutics (Horti et al., 2019).

Furan Compounds in Natural Product Synthesis

The synthesis of naturally occurring furan compounds, including derivatives with complex substituents, showcases the versatility of furan rings in organic chemistry. These syntheses contribute to the exploration of natural product analogs with potential bioactivity (Quiroz-Florentino et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in the development of new drugs or materials. Further studies could also explore its synthesis, properties, and reactivity .

properties

IUPAC Name

methyl 5-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPNQSODDLQXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.